![molecular formula C18H16F2N2O B2738697 (2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile CAS No. 477888-38-3](/img/structure/B2738697.png)
(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile, or simply, 4-F-PPN, is an organic compound that has been gaining attention in recent years due to its potential applications in scientific research. 4-F-PPN is a fluorinated derivative of propionitrile and contains both fluorine and nitrogen atoms. It is a colorless liquid at room temperature with a boiling point of 130°C and a melting point of -37°C. In
Scientific Research Applications
Photophysical Properties and Solvent Polarity Effects
Research into the photophysical properties of chalcone derivatives, which share structural similarities with "(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile", highlights the impact of solvent polarity on their absorption and fluorescence characteristics. The study indicates significant solvatochromic effects, with molecules exhibiting bathochromic shifts in more polar solvents due to intramolecular charge transfer interactions. This suggests the potential of such compounds in applications requiring sensitive fluorescence responses to environmental changes (Kumari et al., 2017).
Intermolecular Interactions in Derivatives
Another study synthesized and characterized biologically active 1,2,4-triazole derivatives, examining their crystal structures and thermal properties. The intermolecular interactions observed in these derivatives, including lp⋯π and C–H⋯π interactions, provide insights into their stability and potential for designing materials with specific molecular orientations and properties (Shukla et al., 2014).
Photoisomerization Mechanisms
The E/Z photoisomerization of certain nitriles, similar in structure to the compound , has been explored through spectroscopic methods. Understanding the mechanisms underlying photoisomerization can inform the development of photo-responsive materials, with potential applications in optical storage and molecular switches (Chiacchio et al., 1988).
Fluorescence in Intracellular Zn2+ Probing
Research on the fluorescence properties of certain compounds for Zn2+ detection within cellular environments illustrates the utility of structurally similar compounds as fluorescent probes. These studies underscore the importance of specific molecular designs for achieving high selectivity and sensitivity in biological imaging and metal ion detection (Hendrickson et al., 2003).
Antimicrobial Activity of Schiff Bases
The synthesis of novel Schiff bases from related compounds and their evaluation for antimicrobial activity highlights a potential application in combating microbial infections. The structure-activity relationship established through such studies can guide the development of new antimicrobial agents (Puthran et al., 2019).
properties
IUPAC Name |
(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O/c19-10-1-11-23-18-8-2-14(3-9-18)15(12-21)13-22-17-6-4-16(20)5-7-17/h2-9,13,22H,1,10-11H2/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCANBPRQCRHQNM-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CNC2=CC=C(C=C2)F)C#N)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/NC2=CC=C(C=C2)F)/C#N)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2738614.png)
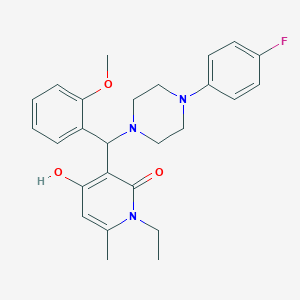
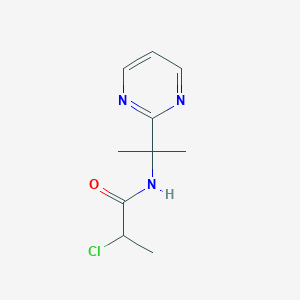
![N-(cyanomethyl)-N-ethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2738620.png)
![N-(3,4-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2738621.png)
![1,4-Dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2738622.png)
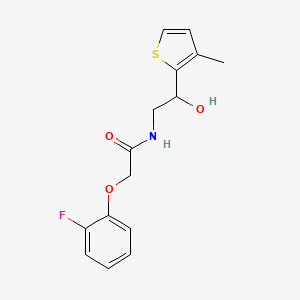

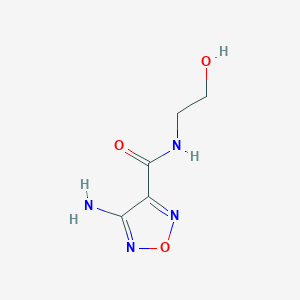
![2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2738628.png)
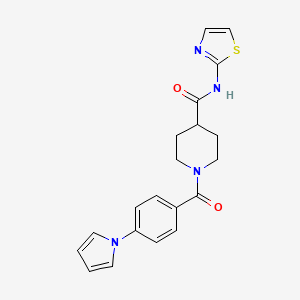
![6-methyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738632.png)
![Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2738633.png)
![4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2738636.png)